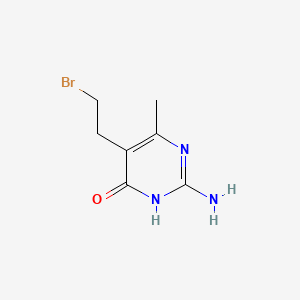
2-Amino-5-(2-bromoethyl)-6-methyl-4-pyrimidinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-5-(2-bromoethyl)-6-metil-4-pirimidinol es un compuesto orgánico heterocíclico con una estructura de anillo de pirimidina
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-Amino-5-(2-bromoethyl)-6-metil-4-pirimidinol normalmente implica la bromación de un compuesto de pirimidina precursor. Un método común es la reacción de 2-Amino-6-metil-4-pirimidinol con 2-bromoetanol en condiciones ácidas para introducir el grupo bromoetilo en la posición 5 del anillo de pirimidina .
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto pueden implicar reacciones de bromación a gran escala utilizando precursores y condiciones similares. El proceso se optimizaría para el rendimiento y la pureza, a menudo involucrando reactores de flujo continuo y sistemas automatizados para asegurar una calidad de producción constante .
Análisis De Reacciones Químicas
Tipos de Reacciones
2-Amino-5-(2-bromoethyl)-6-metil-4-pirimidinol puede sufrir varias reacciones químicas, incluyendo:
Reacciones de Sustitución: El grupo bromoetilo puede ser sustituido por otros nucleófilos como aminas, tioles o alcóxidos.
Oxidación y Reducción: Los grupos amino e hidroxilo pueden participar en reacciones de oxidación y reducción, lo que podría alterar las propiedades electrónicas del compuesto.
Reacciones de Ciclización: El compuesto puede sufrir ciclización intramolecular para formar sistemas de anillos fusionados.
Reactivos y Condiciones Comunes
Sustitución Nucleofílica: Los reactivos comunes incluyen azida de sodio, tiocianato de potasio y varias aminas. Las reacciones normalmente se llevan a cabo en disolventes apróticos polares como la dimetilformamida (DMF) o el dimetilsulfóxido (DMSO) a temperaturas elevadas.
Oxidación: Se pueden utilizar reactivos como el peróxido de hidrógeno o el permanganato de potasio en condiciones ácidas o básicas.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio se utilizan comúnmente.
Productos Mayores
Productos de Sustitución: Dependiendo del nucleófilo utilizado, los productos pueden incluir azidas, tiocianatos o aminas sustituidas.
Productos de Oxidación: La oxidación puede conducir a la formación de derivados nitroso o nitro.
Productos de Ciclización: La ciclización puede dar lugar a la formación de varios compuestos heterocíclicos fusionados.
Aplicaciones Científicas De Investigación
2-Amino-5-(2-bromoethyl)-6-metil-4-pirimidinol tiene varias aplicaciones en la investigación científica:
Química Medicinal: Se utiliza como bloque de construcción para la síntesis de posibles agentes farmacéuticos, en particular aquellos que se dirigen al cáncer y las enfermedades infecciosas.
Síntesis Orgánica: El compuesto sirve como intermedio en la síntesis de sistemas heterocíclicos más complejos.
Ciencia de Materiales: Se está investigando por su posible uso en el desarrollo de nuevos materiales con propiedades electrónicas u ópticas específicas.
Mecanismo De Acción
El mecanismo de acción de 2-Amino-5-(2-bromoethyl)-6-metil-4-pirimidinol depende de su aplicación específica. En química medicinal, puede actuar interactuando con enzimas o receptores específicos, inhibiendo su actividad o modulando su función. El grupo bromoetilo puede formar enlaces covalentes con sitios nucleofílicos en moléculas biológicas, lo que lleva a posibles efectos terapéuticos .
Comparación Con Compuestos Similares
Compuestos Similares
2-Amino-4,6-dimetilpirimidina: Carece del grupo bromoetilo, lo que da como resultado una reactividad y aplicaciones diferentes.
2-Amino-5-(2-cloroethyl)-6-metil-4-pirimidinol: Estructura similar pero con un grupo cloroetilo en lugar de bromoetilo, lo que lleva a diferentes propiedades químicas y reactividad.
2-Amino-5-(2-hidroxietil)-6-metil-4-pirimidinol: Contiene un grupo hidroxietil, que afecta su solubilidad y reactividad en comparación con el derivado bromoetilo.
Singularidad
2-Amino-5-(2-bromoethyl)-6-metil-4-pirimidinol es único debido a la presencia del grupo bromoetilo, que imparte una reactividad específica y un potencial para una mayor funcionalización. Esto lo convierte en un intermedio valioso en la síntesis de varios compuestos y materiales biológicamente activos .
Propiedades
Fórmula molecular |
C7H10BrN3O |
|---|---|
Peso molecular |
232.08 g/mol |
Nombre IUPAC |
2-amino-5-(2-bromoethyl)-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C7H10BrN3O/c1-4-5(2-3-8)6(12)11-7(9)10-4/h2-3H2,1H3,(H3,9,10,11,12) |
Clave InChI |
UBRVUFNJVNUYMC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)NC(=N1)N)CCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,2,2-Trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)nonanamide](/img/structure/B11711936.png)
![(2E,5E)-2,5-bis[(4-nitrophenyl)methylidene]cyclopentan-1-one](/img/structure/B11711947.png)



![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11711963.png)

![(2E)-3-(2-nitrophenyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B11711968.png)


![N-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-9H-carbazol-9-amine](/img/structure/B11712001.png)
![N'-[(E)-(4-methoxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11712003.png)
![(2E)-1-(2,4-dinitrophenyl)-2-[(2E)-3-(4-fluorophenyl)-1-phenylprop-2-en-1-ylidene]hydrazine](/img/structure/B11712004.png)
